2,2,3,3-Tetrafluoropropanal hydrate

Description

Overview of Carbonyl Hydration and Geminal Diol Formation

The reaction of a carbonyl group with water to form a geminal diol, a molecule with two hydroxyl groups on a single carbon atom, is a fundamental process in organic chemistry known as carbonyl hydration. google.comnih.govchemicalbook.comgoogle.comapolloscientific.co.uk This reaction is a reversible nucleophilic addition, where the equilibrium between the aldehyde or ketone and its corresponding hydrate (B1144303) can be influenced by the presence of acid or base catalysts. google.comnih.gov

In acidic or neutral environments, the carbonyl oxygen can be protonated, enhancing the electrophilic nature of the carbonyl carbon and making it more susceptible to an attack by water. google.comnih.gov A subsequent deprotonation step leads to the formation of the geminal diol. Conversely, under basic conditions, a direct attack of the more potent nucleophile, the hydroxide (B78521) ion, on the carbonyl carbon results in an alkoxide intermediate, which is then protonated to yield the geminal diol. google.comnih.gov

The stability of the formed geminal diol is a crucial determinant of the equilibrium position. For many simple aldehydes and the majority of ketones, the equilibrium favors the carbonyl form, and their hydrates are typically unstable and difficult to isolate. nih.govgoogle.com However, the introduction of electron-withdrawing groups on the carbon atom adjacent to the carbonyl can significantly shift the equilibrium towards the more stable hydrate. nih.govgoogle.com

Unique Chemical Properties Conferred by Fluorine Substitution in Aldehydes

The replacement of hydrogen atoms with fluorine in the alkyl chain of an aldehyde dramatically alters its chemical properties, most notably the stability of its hydrated form. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which destabilizes the carbonyl group. google.comnih.govchemicalbook.com This destabilization renders the carbonyl carbon more electron-deficient and thus a significantly better target for nucleophilic attack by water. google.comnih.govchemicalbook.com

Consequently, fluorinated aldehydes show a much stronger inclination to exist as hydrates compared to their non-fluorinated analogs. google.comnih.gov For example, while acetaldehyde (B116499) hydrate is a minor species in an aqueous solution, the hydrates of many perfluorinated aldehydes are the dominant form and can often be isolated as stable, crystalline solids. nih.gov The increased acidity of the C-H bond adjacent to the fluorinated carbon also plays a role in the reactivity of these compounds. google.com The remarkable stability of fluorinated aldehyde hydrates is a defining characteristic that opens up possibilities for their application in various fields of synthesis and material science. ontosight.ai

Significance of 2,2,3,3-Tetrafluoropropanal (B12964879) Hydrate in Contemporary Fluorine Chemistry Research

While specific and extensive research focused solely on 2,2,3,3-Tetrafluoropropanal hydrate is not widely available in public literature, its importance can be understood from the broader role of fluorinated building blocks in modern organic synthesis. Short-chain fluorinated aldehydes and their hydrates are considered valuable intermediates in the creation of more complex fluorinated molecules. nih.gov These molecules are highly sought after in fields such as medicinal chemistry, agrochemicals, and materials science due to the unique properties that fluorine imparts, including improved metabolic stability and lipophilicity. nih.gov

In its hydrated form, 2,2,3,3-Tetrafluoropropanal can act as a precursor for the synthesis of 2,2,3,3-tetrafluoropropionic acid and its derivatives. google.com The combination of the reactive aldehyde group and the influence of the tetrafluoropropyl chain makes it a potentially useful building block for introducing the HCF2CF2- moiety into various organic structures. Furthermore, the study of such short-chain fluorinated aldehyde hydrates contributes to a greater understanding of the atmospheric chemistry of fluorinated organic compounds. nih.gov

Historical Context and Evolution of Research on Highly Fluorinated Aldehyde Hydrates

The investigation of highly fluorinated aldehydes and their hydrates is a specialized area within the larger field of organofluorine chemistry, which saw significant growth in the mid-20th century. Initial research into fluorinated organic compounds was often propelled by the quest for new materials with exceptional thermal and chemical resistance, such as fluoropolymers.

A natural extension of this research was the exploration of the fundamental reactivity of fluorinated carbonyl compounds, including their strong tendency to form stable hydrates. The synthesis and characterization of various perfluoroalkyl aldehydes and their hydrates have provided crucial insights into the potent electronic effects of fluorine. researchgate.net Although specific historical details for this compound are not readily found, its study is part of the continuous effort to create and understand new fluorinated building blocks and the principles governing their reactions. The development of synthetic pathways to related C3 fluorinated compounds like 2,3,3,3-tetrafluoropropene (B1223342) highlights the ongoing industrial and academic interest in this class of molecules. google.comwipo.int

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLCFMLCQIWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(F)F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725043 | |

| Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215858-32-5 | |

| Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2,3,3 Tetrafluoropropanal Hydrate

Direct Hydration Routes of 2,2,3,3-Tetrafluoropropanal (B12964879)

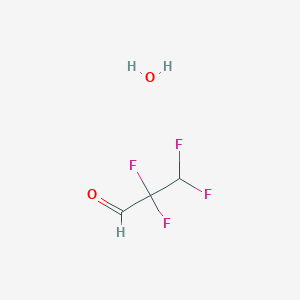

The formation of 2,2,3,3-Tetrafluoropropanal hydrate (B1144303) from its corresponding aldehyde is typically a spontaneous and reversible reaction. The presence of four fluorine atoms on the carbons adjacent to the carbonyl group makes the carbonyl carbon highly electrophilic. This increased electrophilicity facilitates the nucleophilic addition of water to form the stable hydrate, a geminal diol. libretexts.org

The equilibrium of this reaction heavily favors the hydrate form. This is a common characteristic among aldehydes bearing multiple electron-withdrawing groups. libretexts.org The hydration can be catalyzed by both acids and bases. libretexts.orgyoutube.com

Base-Catalyzed Hydration: In the presence of a base, a hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate. This intermediate is then protonated by water to yield the geminal diol. libretexts.orgyoutube.com

Acid-Catalyzed Hydration: Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl, and subsequent deprotonation results in the formation of the hydrate. libretexts.orgyoutube.com

Due to the high stability of the hydrate, it is often the commercially available form of the compound. buyersguidechem.comsostie.com

Synthetic Strategies for 2,2,3,3-Tetrafluoropropanal Precursors

The synthesis of the precursor, 2,2,3,3-Tetrafluoropropanal, is a critical step. Various methods can be employed, primarily involving the preparation of fluorinated propanals and derivatization from other fluorinated compounds.

The synthesis of fluorinated aldehydes can be achieved through several routes, including the direct fluorination of a corresponding hydrocarbon aldehyde. However, controlling the regioselectivity of such reactions can be challenging. organic-chemistry.org

A more common approach involves the use of fluorinated building blocks. For instance, the reaction of tetrafluoroethylene (B6358150) with a suitable C1 synthon could potentially yield the desired propanal skeleton. Another strategy is the partial oxidation of a corresponding fluorinated alcohol, 2,2,3,3-tetrafluoropropan-1-ol.

General methods for the synthesis of fluorinated aldehydes often involve the use of specialized fluorinating agents. organic-chemistry.org For example, reagents like Selectfluor (F-TEDA-BF4) are used for electrophilic fluorination of various organic substrates. nih.gov

Fluorinated alkenes and alcohols serve as versatile precursors for the synthesis of 2,2,3,3-Tetrafluoropropanal.

From Fluorinated Alcohols: The oxidation of 2,2,3,3-tetrafluoropropan-1-ol is a direct route to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred. The synthesis of fluorinated alcohols themselves can be challenging, but methods are being developed. digitellinc.comorganic-chemistry.org

From Fluorinated Alkenes: Hydroformylation of a suitable fluorinated alkene, such as 1,1,2,2-tetrafluoropropene, could in principle yield 2,2,3,3-Tetrafluoropropanal. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically catalyzed by a transition metal complex. Another potential route is the ozonolysis of a larger fluorinated alkene, which cleaves the double bond to form aldehydes. The development of methods for preparing fluoroalkenes with good stereoselectivity is an active area of research. nih.gov

Catalytic Approaches in the Formation of Fluorinated Aldehyde Hydrates

As mentioned, both acid and base catalysis can accelerate the hydration of 2,2,3,3-Tetrafluoropropanal. libretexts.orgyoutube.com The choice of catalyst can be important in industrial processes to ensure a high rate of conversion and to minimize side reactions.

In a broader context, catalytic methods are central to the synthesis of the fluorinated precursors themselves. For instance, transition metal catalysts are often essential for cross-coupling reactions to build the carbon skeleton or for hydroformylation reactions. nih.gov Photocatalysis is also emerging as a powerful tool in organic synthesis, including the fluorination of C-H bonds, which could be applied to the synthesis of fluorinated aldehydes. rsc.org

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding ability and low nucleophilicity, can also be harnessed to promote certain organic reactions, potentially including steps in the synthesis of fluorinated aldehyde precursors. researchgate.net

Controlled Synthesis of Specific Isomeric Forms of Fluorinated Hydrates

For 2,2,3,3-Tetrafluoropropanal hydrate, the concept of isomeric forms primarily relates to stereoisomerism if a chiral center is present. In this specific molecule, there are no chiral centers, so stereoisomers like enantiomers or diastereomers are not a consideration.

However, in the synthesis of more complex fluorinated aldehyde hydrates with chiral centers, controlling the stereochemistry would be a significant challenge. This would require the use of stereoselective synthetic methods, such as asymmetric catalysis, to favor the formation of one stereoisomer over another. Research in the area of stereoselective synthesis of fluorinated compounds is ongoing and crucial for the development of new pharmaceuticals and materials. nih.gov

Stereochemical Control in Reactions Involving 2,2,3,3 Tetrafluoropropanal Hydrate

Diastereoselective and Enantioselective Transformations

Reactions involving 2,2,3,3-tetrafluoropropanal (B12964879) hydrate (B1144303) can be guided to favor the formation of one stereoisomer over another through diastereoselective and enantioselective strategies. Diastereoselectivity refers to the preferential formation of one diastereomer, which are stereoisomers that are not mirror images of each other. Enantioselectivity, on the other hand, is the selective formation of one of two enantiomers, which are non-superimposable mirror images.

These selective transformations are often achieved by employing chiral reagents, catalysts, or auxiliaries that create a chiral environment around the reacting molecules. This environment influences the reaction pathway, making the transition state leading to one stereoisomer more energetically favorable than the others.

Influence of Chiral Catalysts and Auxiliaries

The use of chiral catalysts is a powerful tool for achieving high levels of enantioselectivity in reactions with 2,2,3,3-tetrafluoropropanal hydrate. These catalysts, which are themselves chiral, can be used in small amounts to generate large quantities of the desired enantiomerically enriched product. Common examples of chiral catalysts include metal complexes with chiral ligands and organocatalysts.

Chiral auxiliaries are another effective method for controlling stereochemistry. An auxiliary is a chiral molecule that is temporarily attached to the substrate, in this case, a derivative of 2,2,3,3-tetrafluoropropanal. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the reaction is complete, the auxiliary can be removed, yielding the desired stereoisomer of the product.

Analysis of Stereoisomeric Products (e.g., Diastereomers, Enantiomers)

The successful implementation of stereoselective synthesis requires reliable methods for determining the stereoisomeric composition of the product mixture. The analysis of diastereomers and enantiomers is crucial for assessing the effectiveness of a given stereochemical control strategy.

Several analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are widely used to separate and quantify enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or derivatizing agents, can also be used to distinguish between stereoisomers. X-ray crystallography provides definitive proof of the absolute configuration of a crystalline product.

The table below summarizes common analytical techniques for stereoisomeric analysis:

| Analytical Technique | Principle of Separation/Distinction | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. |

| Chiral GC | Similar to chiral HPLC, but for volatile compounds. | Separation and quantification of volatile enantiomers. |

| NMR Spectroscopy | Chemical shift differences between stereoisomers in a chiral environment. | Determination of enantiomeric excess and diastereomeric ratio. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D structure. | Absolute configuration determination of crystalline solids. |

Computational and Theoretical Studies on 2,2,3,3 Tetrafluoropropanal Hydrate

Quantum Chemical Calculations of Stability and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic stability and reactivity of molecules like 2,2,3,3-Tetrafluoropropanal (B12964879) hydrate (B1144303). These methods, particularly Density Functional Theory (DFT), are employed to determine the equilibrium of the hydration reaction and the thermodynamic stability of the resulting gem-diol.

The hydration of an aldehyde is an equilibrium process where the aldehyde reacts with water to form a hydrate. The position of this equilibrium is described by the hydration equilibrium constant (Khyd). For 2,2,3,3-Tetrafluoropropanal, the presence of electron-withdrawing fluorine atoms on the carbons adjacent to the carbonyl group significantly increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity strongly favors the nucleophilic attack by water, pushing the equilibrium towards the formation of the stable hydrate, 2,2,3,3-Tetrafluoropropanal hydrate.

To illustrate the impact of fluorination on aldehyde hydration, the following table presents calculated hydration equilibrium constants for a series of aldehydes.

| Aldehyde | Calculated log Khyd |

| Ethanal | -1.1 |

| Fluoroethanal | 0.8 |

| Difluoroethanal | 2.5 |

| Trifluoroethanal | 4.2 |

This table presents representative data to illustrate the trend of increasing hydration equilibrium constant with increasing fluorination.

The data clearly indicates that with an increasing number of fluorine atoms, the equilibrium shifts significantly towards the hydrate form. This trend strongly suggests that 2,2,3,3-Tetrafluoropropanal, with four fluorine atoms, will exist predominantly as its hydrate in aqueous solutions.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of hydrate formation requires detailed modeling of the reaction pathway and characterization of the transition state. For the hydration of 2,2,3,3-Tetrafluoropropanal, the reaction proceeds via a nucleophilic addition of a water molecule to the carbonyl carbon.

The reaction pathway can be computationally modeled to identify the minimum energy path from the reactants (aldehyde and water) to the product (hydrate). Along this path, the transition state represents the highest energy point and is a critical structure for determining the reaction kinetics. The energy difference between the reactants and the transition state is the activation energy, which governs the rate of the reaction.

In the case of 2,2,3,3-Tetrafluoropropanal, the strong electron-withdrawing effect of the tetrafluoroethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack. This leads to a relatively low activation energy for the hydration reaction, suggesting a rapid conversion to the hydrate. The transition state for this reaction would involve the partial formation of the new carbon-oxygen bond from the attacking water molecule and the partial breaking of the carbonyl pi bond.

While specific transition state analysis for this compound formation is not extensively documented, the general mechanism is well-established for aldehydes. Computational methods can precisely calculate the geometry and energy of this transition state, providing valuable insights into the reaction dynamics.

Molecular Dynamics Simulations for Solute-Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and the surrounding solvent molecules, typically water. These simulations model the movement of atoms over time, providing a detailed picture of the hydration shell and the influence of the solute on the solvent structure.

For this compound, MD simulations can reveal key information about:

The structure of the hydration shell: This includes the number of water molecules in the first and second hydration shells and their preferred orientations around the hydroxyl groups and the fluorinated alkyl chain of the hydrate.

Hydrogen bonding network: MD simulations can quantify the hydrogen bonds formed between the hydroxyl groups of the hydrate and the surrounding water molecules, as well as any weaker interactions involving the fluorine atoms.

Dynamics of water molecules: The simulations can track the residence time of water molecules in the hydration shell, providing insights into the strength of the solute-solvent interactions.

The presence of both hydrophilic hydroxyl groups and a hydrophobic fluorinated chain in this compound suggests a complex interplay with the water solvent. MD simulations are uniquely suited to unraveling these complex dynamics and providing a molecular-level understanding of how this fluorinated hydrate integrates into an aqueous environment.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, based on quantum mechanics, can predict the spectroscopic signatures of molecules with a high degree of accuracy. For this compound, these predictions are invaluable for its identification and characterization, especially when experimental spectra are unavailable.

The most commonly predicted spectra include:

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can calculate the chemical shifts of 1H, 13C, and 19F nuclei. The predicted chemical shifts for the protons of the hydroxyl groups and the CH group, as well as for the various carbon and fluorine atoms in the molecule, would provide a unique fingerprint for this compound. These theoretical spectra can be used to confirm the formation of the hydrate from the aldehyde.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can also be calculated from first principles. The IR spectrum of this compound would be characterized by the absence of the strong C=O stretching band of the aldehyde and the appearance of broad O-H stretching bands from the gem-diol group, as well as C-F stretching vibrations.

The following table provides an example of the type of data that can be obtained from such calculations, illustrating the key expected vibrational frequencies for the aldehyde and its hydrate.

| Functional Group | 2,2,3,3-Tetrafluoropropanal (Aldehyde) | This compound |

| C=O Stretch | ~1750-1770 cm-1 | Absent |

| O-H Stretch | Absent | ~3200-3500 cm-1 (broad) |

| C-H Stretch | ~2720-2820 cm-1 | ~2850-2960 cm-1 |

| C-F Stretch | ~1100-1300 cm-1 | ~1100-1300 cm-1 |

This table contains representative expected vibrational frequencies and is for illustrative purposes.

These computationally predicted spectroscopic signatures serve as a powerful tool for chemists, enabling them to identify and characterize novel or transient species like this compound, even before it is synthesized or isolated.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the molecular structure and dynamics.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 NMR is exceptionally informative for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment of each fluorine atom. wikipedia.org

For 2,2,3,3-Tetrafluoropropanal (B12964879) hydrate (B1144303) (CHF₂-CF₂-CH(OH)₂), two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine environments: the -CHF₂ group and the -CF₂- group.

-CHF₂ Group: The fluorine atoms in this group are coupled to the adjacent single proton and the two fluorine atoms on the neighboring carbon. This would result in a complex multiplet, specifically a doublet of triplets. The large coupling to the geminal proton (²JHF) and a smaller coupling to the vicinal fluorine atoms (³JFF) would define the splitting pattern.

-CF₂- Group: The fluorine atoms in this group are coupled to the two fluorine atoms of the -CHF₂ group and the proton on the geminal diol carbon. This would lead to a triplet of triplets.

The precise chemical shifts and coupling constants are unique identifiers for the molecule. rsc.org The analysis of these parameters confirms the connectivity of the fluoroalkyl chain. nih.gov

Table 1: Expected ¹⁹F NMR Parameters for 2,2,3,3-Tetrafluoropropanal Hydrate

| Group | Expected Chemical Shift (ppm vs CFCl₃) | Expected Splitting Pattern | Coupling Constants (Hz) |

| -CHF₂ | -135 to -145 | Doublet of Triplets | ²JHF ≈ 50-60 Hz; ³JFF ≈ 5-15 Hz |

| -CF₂- | -120 to -130 | Triplet of Triplets | ³JFF ≈ 5-15 Hz; ³JHF ≈ 5-15 Hz |

¹H, ¹³C NMR for Structural Elucidation and Equilibrium Monitoring

¹H NMR: The spectrum would show characteristic signals for the hydroxyl protons (-OH), the methine proton of the gem-diol (-CH(OH)₂), and the proton of the difluoromethyl group (-CHF₂). The hydroxyl proton signal may be broad and its chemical shift can be dependent on solvent and concentration. The methine proton would appear as a triplet due to coupling with the vicinal fluorine atoms in the -CF₂- group. The -CHF₂ proton would be a prominent triplet of triplets due to coupling to the two geminal fluorine atoms and the two vicinal fluorine atoms.

¹³C NMR: The carbon spectrum provides definitive evidence for the hydrate structure. A key signal would be observed for the geminal diol carbon (-CH(OH)₂), typically in the range of 85-95 ppm. researchgate.net This is distinct from the highly deshielded signal of an aldehyde carbonyl carbon, which would appear much further downfield (190-200 ppm). The other two carbons in the fluoroalkyl chain would show characteristic splitting due to one-bond and two-bond couplings with the fluorine atoms.

In solution, an equilibrium may exist between the hydrate and the free aldehyde (CHF₂-CF₂-CHO). NMR spectroscopy is an ideal tool to monitor this equilibrium by observing the signals for both species simultaneously. researchgate.net The relative integration of the ¹H signals for the gem-diol methine proton versus the aldehyde proton, or the ¹³C signals for the gem-diol carbon versus the carbonyl carbon, allows for the quantification of the equilibrium constant. conicet.gov.ar

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| ¹H | -CH (OH)₂ | 4.5 - 5.5 | Triplet (³JHF) |

| -OH | Variable (2.0 - 6.0) | Broad Singlet | |

| -CH F₂ | 5.8 - 6.8 | Triplet of Triplets (²JHF, ³JFF) | |

| ¹³C | -C H(OH)₂ | 85 - 95 | Triplet (²JCF) |

| -C F₂- | 110 - 120 | Triplet of Triplets (¹JCF, ²JCF) | |

| -C HF₂ | 105 - 115 | Triplet of Doublets (¹JCF, ²JCF) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. su.seyoutube.com These methods are complementary and are particularly useful for identifying functional groups.

For this compound, the spectra would be dominated by features confirming the hydrate structure.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ is a definitive indicator of the hydroxyl groups, characteristic of alcohols and hydrates. uobabylon.edu.iq

C-H Stretch: Absorptions around 2900-3000 cm⁻¹ correspond to the stretching of the C-H bonds. libretexts.org

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region is indicative of the C-O single bonds of the geminal diol. rsc.org

C-F Stretch: Very strong and characteristic absorptions for C-F bonds are expected in the 1100-1300 cm⁻¹ region.

Absence of C=O Stretch: Crucially, the absence of a strong absorption band around 1700-1740 cm⁻¹, which is characteristic of an aldehyde C=O stretch, confirms that the compound exists predominantly as the hydrate in the solid state. libretexts.org

Raman spectroscopy provides complementary information, particularly for the C-C and C-F symmetric vibrations which may be weak in the IR spectrum. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | -OH (Hydrate) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | -CH(OH)₂, -CHF₂ | 2900 - 3000 | Medium |

| C-F Stretch | -CF₂, -CHF₂ | 1100 - 1300 | Very Strong |

| C-O Stretch | -C(OH)₂ | 1000 - 1100 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern. libretexts.org

For this compound, the molecular ion peak [M]⁺ would confirm the compound's mass. However, hydrates are often unstable in the high vacuum of a mass spectrometer and may readily lose water. Therefore, a prominent peak corresponding to [M-H₂O]⁺, representing the parent aldehyde, is often observed.

The fragmentation pattern provides evidence for the structure. Common fragmentation pathways for fluorinated compounds include the cleavage of C-C and C-F bonds. nist.gov Expected fragments for 2,2,3,3-Tetrafluoropropanal would include:

Loss of the formyl group (-CHO), resulting in a [CHF₂CF₂]⁺ fragment.

Cleavage of the C-C bond between the fluorinated carbons.

Loss of small neutral molecules like HF. nih.gov

Analysis of the isotopic pattern, particularly for fragments containing carbon, helps to confirm the elemental composition of the observed ions. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on a single crystal is the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a solid. excillum.comdiamond.ac.ukncsu.edu This technique is essential for definitively confirming the gem-diol structure of this compound in the crystalline state and for characterizing its intermolecular interactions. nih.govrigaku.com

The process involves irradiating a single crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the following can be determined with high precision:

Atomic Connectivity: Confirming the covalent bond structure, including the C-C, C-H, C-O, O-H, and C-F bonds.

Molecular Geometry: Providing precise bond lengths and bond angles. This would verify the tetrahedral geometry around the sp³-hybridized carbons, including the gem-diol carbon.

Intermolecular Interactions: Revealing the network of hydrogen bonds between the hydroxyl groups of neighboring hydrate molecules and how these interactions dictate the crystal packing.

XRD is particularly crucial for distinguishing between a true hydrate and an anhydrate or a co-crystal with water, as it provides a complete picture of the unit cell. nih.gov

Applications and Potential in Advanced Organic Synthesis

Role as a Building Block for Complex Fluorinated Molecules

The incorporation of fluorine atoms or fluorinated alkyl groups into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and acidity, with minimal steric impact. mdpi.com This makes fluorinated compounds highly desirable in drug discovery for the development of lead compounds. mdpi.com 2,2,3,3-Tetrafluoropropanal (B12964879) hydrate (B1144303) provides a reactive aldehyde handle attached to a short, fluorinated chain, positioning it as a key starting material for synthesizing more elaborate fluorinated molecules.

While it is a specialized reagent, its utility lies in introducing the CHF₂CF₂CH(OH)₂ group (or its aldehyde equivalent) into larger molecular scaffolds. This moiety can be transformed through various organic reactions to generate a wide array of functional groups. For instance, the aldehyde functionality can participate in Wittig reactions to form fluorinated alkenes, aldol (B89426) condensations to create β-hydroxy carbonyl compounds, and Grignard reactions to generate secondary alcohols, all bearing the tetrafluoroethyl tail. These products can then be carried forward in multi-step syntheses. The high thermal stability often seen in fluorinated compounds compared to their non-fluorinated analogs is another advantage of using such building blocks. mdpi.com

Precursor to Fluorinated Alcohols and Amines

One of the most direct applications of 2,2,3,3-Tetrafluoropropanal is its conversion into corresponding fluorinated alcohols and amines, which are themselves important synthetic intermediates.

Synthesis of 2,2,3,3-Tetrafluoro-1-propanol: The aldehyde can be readily reduced to its primary alcohol, 2,2,3,3-Tetrafluoro-1-propanol. This transformation is typically achieved using standard reducing agents. This alcohol is used as a specialty solvent and as an intermediate in the synthesis of pharmaceuticals and textile treatment agents. fishersci.pt

| Reaction | Reactant | Product | Typical Reagents |

| Reduction | 2,2,3,3-Tetrafluoropropanal | 2,2,3,3-Tetrafluoro-1-propanol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Synthesis of Fluorinated Amines via Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.comorganic-chemistry.org Using 2,2,3,3-Tetrafluoropropanal as the aldehyde component allows for the synthesis of a variety of primary, secondary, and tertiary amines containing the 2,2,3,3-tetrafluoropropyl group.

The choice of reducing agent is crucial for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine intermediate over the starting aldehyde, minimizing the competitive reduction of the aldehyde to an alcohol. masterorganicchemistry.com This method avoids the problem of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

General Scheme for Reductive Amination: CHF₂CF₂CHO + R¹R²NH → [CHF₂CF₂CH=NR¹R²]⁺ → CHF₂CF₂CH₂NR¹R²

This reaction can be applied to a wide range of primary and secondary amines (both aliphatic and aromatic) to produce diverse fluorinated amine building blocks.

Synthetic Utility in Cascade and Multicomponent Reactions

Cascade reactions (or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. Current time information in Bangalore, IN.nih.gov Aldehydes are common components in many well-known MCRs.

While specific examples utilizing 2,2,3,3-Tetrafluoropropanal in the literature are not widespread, its structure makes it a prime candidate for inclusion in such reactions. For example:

Ugi Reaction: In this four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide derivative. 2,2,3,3-Tetrafluoropropanal could serve as the aldehyde component to introduce a fluorinated side chain. rug.nl

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of biologically active heterocyclic compounds.

Kabachnik-Fields Reaction: This reaction synthesizes α-aminophosphonates from an aldehyde, an amine, and a phosphite. mdpi.com

The inclusion of a fluorinated aldehyde like 2,2,3,3-Tetrafluoropropanal in these MCRs would provide a straightforward route to complex, fluorinated heterocyclic libraries for screening in drug discovery programs. mdpi.com

Contribution to the Synthesis of Biologically Active Fluorinated Compounds

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profile. Fluorination can improve metabolic stability, binding affinity, and bioavailability. It is estimated that approximately 30% of new drugs contain fluorine. mdpi.com

Building blocks like 2,2,3,3-Tetrafluoropropanal hydrate are instrumental in this field, providing a source of small, fluorinated fragments that can be incorporated into larger, biologically active molecules. The synthesis of fluorinated amino acids, for example, is an area of intense research, as these can be incorporated into peptides to study protein structure and function or to create peptide-based drugs with enhanced stability. psu.edu Peptides containing moieties like (E)- and (Z)-3-fluorodehydroalanine have been prepared and are studied for their potential as affinity labels. nih.gov

Similarly, the synthesis of fluorinated heterocyclic compounds is of great interest. Thiazole derivatives, for instance, are found in numerous approved drugs and exhibit a wide range of biological activities. Current time information in Bangalore, IN.rsc.org The use of fluorinated building blocks in the multicomponent synthesis of such heterocyclic systems is a promising avenue for discovering novel therapeutic agents. mdpi.com While direct synthesis of a marketed drug from 2,2,3,3-Tetrafluoropropanal may not be documented, its role as a precursor to key fluorinated intermediates like 2,2,3,3-Tetrafluoro-1-propanol and the corresponding amines underscores its importance in the broader effort of creating new, effective fluorinated medicines. fishersci.pt

Emerging Research Avenues and Future Perspectives

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the aldehyde group in 2,2,3,3-Tetrafluoropropanal (B12964879) hydrate (B1144303), influenced by the adjacent electron-withdrawing tetrafluoroethyl moiety, presents a unique substrate for catalytic transformations. Future research will likely concentrate on developing novel catalytic systems to control the stereochemistry and expand the scope of its reactions.

A significant area of exploration is asymmetric catalysis. While extensive research exists for other fluorinated carbonyls, applying these systems to 2,2,3,3-Tetrafluoropropanal hydrate is a key future step. For instance, chiral Lewis acid-catalyzed reactions, which have been successful in achieving high enantioselectivity in Friedel-Crafts reactions with trifluoropyruvates, could be adapted. researchgate.net Such methods could provide enantiomerically enriched 3-hydroxy-3-(tetrafluoropropyl) compounds, which are valuable chiral building blocks.

Another promising frontier is the use of Frustrated Lewis Pairs (FLPs) in asymmetric hydrogenation. researchgate.net FLP catalysis has shown considerable progress in the asymmetric hydrogenation of various unsaturated compounds, including N-heteroarenes. researchgate.net Exploring chiral FLPs for the asymmetric reduction of this compound could yield optically active tetrafluorinated alcohols.

Furthermore, transition-metal catalysis offers a broad field for investigation. Systems involving palladium and nickel have been developed for fluorination and cross-coupling reactions. researchgate.net Adapting these catalysts for reactions involving the C-H or C-F bonds of the tetrafluoropropyl group, or for coupling reactions at the aldehyde, could lead to novel molecular architectures. The use of diaryliodonium salts, proven effective for the α-arylation of related ketone systems, also presents a potential, yet unexplored, method for the derivatization of products derived from this compound. mdpi.com

| Catalytic System | Potential Transformation | Anticipated Product Class | Reference Reaction |

|---|---|---|---|

| Chiral Lewis Acids | Asymmetric Aldol (B89426) / Friedel-Crafts Reactions | Chiral β-hydroxy esters / Chiral 3-aryl-3-hydroxy-tetrafluoropropanals | Friedel-Crafts/lactonization with trifluoropyruvates researchgate.net |

| Frustrated Lewis Pairs (FLPs) | Asymmetric Hydrogenation | Chiral 2,2,3,3-Tetrafluoropropanol | Asymmetric hydrogenation of N-heteroarenes researchgate.net |

| Palladium/Nickel Complexes | Cross-Coupling Reactions | Derivatized tetrafluoropropyl compounds | Palladium-catalyzed fluorination of aryl boronic acids researchgate.net |

| Copper Catalysis with Diaryliodonium Salts | Arylation Reactions | α-Aryl-tetrafluoropropyl derivatives (from subsequent steps) | α-Arylation of cyclic ketones mdpi.com |

Development of Sustainable Synthesis Routes

The increasing emphasis on green chemistry is driving the development of more environmentally benign synthetic methods for fluorinated compounds. numberanalytics.comdovepress.com Traditional fluorination processes often rely on hazardous reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF), which generate significant waste and pose safety risks. dovepress.comcas.cn Future research into the synthesis of this compound will focus on sustainable alternatives.

Key principles of green fluorination include the use of less toxic reagents, minimizing waste, and improving atom economy. numberanalytics.com Electrochemical fluorination, which uses a fluoride salt and electricity, is a promising reagent-free approach that can be performed under mild conditions. numberanalytics.comdovepress.com Another avenue involves the use of safer, solid fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, which are easier to handle than gaseous or highly corrosive reagents. numberanalytics.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into modern synthesis technologies like flow chemistry and automated platforms is a critical step toward accelerating research and development. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry, where reactions are performed in continuous-flow reactors, is particularly well-suited for handling highly reactive intermediates or exothermic reactions. The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, potentially enabling transformations that are difficult to manage in traditional batch setups. This could be beneficial for reactions involving the reactive aldehyde functionality of this compound.

Automated synthesis platforms can dramatically increase the throughput of reaction screening and optimization. imperial.ac.uk These systems allow for parallel execution of numerous reactions under varied conditions (e.g., catalyst, solvent, temperature), with automated workup and analysis. imperial.ac.uk Employing such a platform would enable researchers to rapidly explore the reactivity of this compound with a wide array of reaction partners and catalytic systems, significantly speeding up the discovery of novel derivatizations. Modern automated platforms feature capabilities such as independent temperature and pressure control for multiple reactors, gravimetric solid dispensing, and liquid handling, making them ideal for systematically exploring the chemical space around this fluorinated building block. imperial.ac.uk

| Technology | Key Features | Application to this compound | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced heat/mass transfer, precise control, improved safety | Safe handling of exothermic reactions, use of reactive intermediates, improved scalability. | General principle |

| Automated Synthesis | High-throughput screening, parallel reaction setup, automated workup | Rapid optimization of reaction conditions, discovery of new transformations. | imperial.ac.uk |

Investigation of Unexplored Reaction Manifolds and Derivatizations

While this compound is a known building block, its full synthetic potential remains largely untapped. Future research should focus on exploring novel reaction pathways and creating new classes of derivatives.

One area of interest is the use of this aldehyde in multicomponent reactions, which allow for the construction of complex molecules in a single step. Its unique electronic nature could lead to novel outcomes in well-established reactions like the Ugi or Passerini reactions. Another avenue is exploring its reactivity as a dienophile or dipolarophile in cycloaddition reactions to construct complex fluorinated cyclic systems.

The development of new derivatization strategies is also crucial. For example, halofluorination reactions have been used to create novel fluorinated scaffolds from cyclic olefins. nih.gov Applying similar concepts, where this compound is first converted to an unsaturated derivative and then subjected to further functionalization, could yield a diverse library of new fluorinated molecules. nih.gov Furthermore, the strategic activation of the C-F bond, a challenging but powerful tool in organofluorine chemistry, could transform the tetrafluoropropyl group from a stable spectator into a reactive handle for further synthetic elaboration. researchgate.net The ultimate goal is to leverage the unique properties of the tetrafluoroethyl group to access novel chemical structures for applications in medicinal chemistry and materials science. researchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization methods for 2,2,3,3-Tetrafluoropropanal hydrate?

- Synthesis: Prepare via controlled hydration of 2,2,3,3-tetrafluoropropanal under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. Use stoichiometric water addition in a polar aprotic solvent (e.g., THF) at low temperatures (0–5°C) to stabilize the hydrate form .

- Characterization:

- NMR (¹H, ¹³C, ¹⁹F): Confirm hydrate formation by observing shifts in aldehyde proton signals and hydroxyl groups. Fluorine environments can be resolved via ¹⁹F NMR .

- XRD: Identify crystalline structure and hydrogen-bonding patterns in the hydrate lattice .

- FTIR: Detect O-H stretching (3200–3600 cm⁻¹) and C=O/C-F vibrations (1650–1750 cm⁻¹; 1100–1250 cm⁻¹) .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- GC-MS: Quantify residual solvents or unreacted precursors using a polar capillary column (e.g., DB-WAX) and electron ionization. Calibrate with certified reference standards .

- HPLC (Reverse Phase): Use a C18 column with UV detection (200–220 nm) to separate hydrate degradation products. Validate method precision via spike-recovery tests .

- Karl Fischer Titration: Determine water content to verify stoichiometric hydration .

Advanced Research Questions

Q. How can experimental designs optimize the study of hydrate stability under varying thermodynamic conditions?

- Phase Equilibria Studies: Use high-pressure autoclaves to measure dissociation temperatures and pressures across pH gradients (e.g., 2–10) and ionic strengths. Monitor phase transitions via in situ Raman spectroscopy .

- Thermal Analysis (TGA/DSC): Quantify hydrate decomposition kinetics under controlled heating rates (e.g., 5°C/min) to calculate activation energy and stability thresholds .

- Humidity-Controlled XRD: Track structural changes at relative humidities (10–90%) to assess hygroscopicity and lattice stability .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of fluorinated hydrates?

- Cross-Validation: Combine calorimetry (e.g., solution calorimetry) with computational methods (DFT or MD simulations) to reconcile discrepancies. For example, compare experimental ΔHf with values predicted using Gaussian software at the B3LYP/6-311+G(d,p) level .

- Error Source Analysis: Investigate impurities (via LC-MS) or hydrate polymorphism (via synchrotron XRD) as potential contributors to data variability .

Q. What methodologies are suitable for evaluating the environmental persistence and degradation pathways of this compound?

- Hydrolysis Studies: Incubate the compound in buffered aqueous solutions (pH 4–9) at 25–50°C. Monitor fluoride release via ion chromatography to assess C-F bond cleavage .

- Advanced Oxidation Processes (AOPs): Expose to UV/H2O2 or ozone to simulate degradation under extreme conditions. Identify intermediates using high-resolution LC-QTOF-MS .

- Ecotoxicology Assays: Use Daphnia magna or zebrafish embryos to assess acute toxicity. Compare results with structurally similar perfluoroalkyl substances (PFAS) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.